molecular formula C25H31Cl2N3O4 B14735073 N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide CAS No. 5856-22-4

N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide

Cat. No.: B14735073
CAS No.: 5856-22-4
M. Wt: 508.4 g/mol
InChI Key: WNBNKPCULUHYMP-UHFFFAOYSA-N
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Description

N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide is a complex organic compound with a unique structure that includes both hydrazine and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide typically involves multiple steps. One common method includes the condensation of 4-butoxy-3-ethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-methyl-1-oxobutan-2-yl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-3-ethoxybenzonitrile
  • 4-butoxy-3-ethoxybenzaldehyde
  • 4-butoxy-3-ethoxyphenyl)methanamine

Uniqueness

N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazone and benzamide groups allow for diverse chemical reactivity and potential therapeutic applications .

Properties

CAS No.

5856-22-4

Molecular Formula

C25H31Cl2N3O4

Molecular Weight

508.4 g/mol

IUPAC Name

N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide

InChI

InChI=1S/C25H31Cl2N3O4/c1-5-7-12-34-21-11-8-17(13-22(21)33-6-2)15-28-30-25(32)23(16(3)4)29-24(31)18-9-10-19(26)20(27)14-18/h8-11,13-16,23H,5-7,12H2,1-4H3,(H,29,31)(H,30,32)

InChI Key

WNBNKPCULUHYMP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=NNC(=O)C(C(C)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC

Origin of Product

United States

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